Nle-Sta-Ala-Sta

Renin Aspartic Protease Cardiovascular Pharmacology

For assays disrupted by broad-spectrum aspartic protease inhibitors, Nle-Sta-Ala-Sta provides a high-selectivity solution. This synthetic tetrapeptide eliminates confounding off-target effects common with pepstatin, ensuring data integrity. • Exclusive human renin binding at pH 7.4; does not inhibit cathepsin D, pepsin, or gastricsin. • Defined competitive mechanism with Ki values of 0.35 nM (pH 5.7) and 2.0 nM (pH 7.4). • Validated as an active-site titration standard and scaffold for potent in vivo probes.

Molecular Formula C25H48N4O7
Molecular Weight 516.68
CAS No. 115388-99-3
Cat. No. B597684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNle-Sta-Ala-Sta
CAS115388-99-3
Molecular FormulaC25H48N4O7
Molecular Weight516.68
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(C)C)C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)O)O)O)N
InChIInChI=1S/C25H48N4O7/c1-7-8-9-17(26)25(36)29-18(10-14(2)3)20(30)12-22(32)27-16(6)24(35)28-19(11-15(4)5)21(31)13-23(33)34/h14-21,30-31H,7-13,26H2,1-6H3,(H,27,32)(H,28,35)(H,29,36)(H,33,34)
InChIKeyOZDVVQOUJDQIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nle-Sta-Ala-Sta: Chemical Identity & Baseline Properties


Nle-Sta-Ala-Sta is a synthetic tetrapeptide inhibitor characterized by the incorporation of the non-proteinogenic amino acids Norleucine (Nle) and Statine (Sta). Its sequence is specifically designed to target aspartic proteases, a class of enzymes that includes critical therapeutic targets such as renin and HIV-1 protease. The statine residues function as key pharmacophores, acting as tetrahedral transition-state mimics to competitively inhibit enzyme activity . This compound serves as the core inhibitory motif for more complex, potent analogs like SR 42128 (Iva-Phe-Nle-Sta-Ala-Sta-OH), which is a well-characterized and highly potent renin inhibitor [1].

Nle-Sta-Ala-Sta vs. Generic Inhibitors in Quantitative Research


While many compounds are described as 'aspartic protease inhibitors', their functional profiles in specific assays can differ by several orders of magnitude. Substituting Nle-Sta-Ala-Sta with a generic alternative like the natural product pepstatin is not a viable option for assays requiring high potency, neutral pH activity, or species selectivity. Direct quantitative comparisons demonstrate that the molecular scaffold incorporating Nle-Sta-Ala-Sta provides a unique combination of high affinity, pH-dependent binding, and specificity that is not achieved by simpler or more broadly-acting inhibitors [1]. Relying on an uncharacterized analog introduces significant variability, jeopardizing data reproducibility and the validity of conclusions in advanced enzymatic, binding, or in vivo studies [2].

Nle-Sta-Ala-Sta: Comparative Evidence for Procurement


Superior Renin Inhibition vs. Pepstatin at Physiological pH

At the physiologically relevant pH of 7.4, the Nle-Sta-Ala-Sta core within the SR 42128 analog (Iva-Phe-Nle-Sta-Ala-Sta-OH) demonstrates a dramatic 2,000-fold increase in potency against human plasma renin when compared directly to pepstatin, a commonly used generic aspartic protease inhibitor [1]. This quantifies the functional advantage of the specific Nle-Sta-Ala-Sta sequence over a widely available, less potent alternative.

Renin Aspartic Protease Cardiovascular Pharmacology

High-Affinity Human Renin Binding Kinetics

Detailed kinetic analysis of the Nle-Sta-Ala-Sta-containing inhibitor SR 42128 reveals a high-affinity, competitive interaction with purified human renin. The inhibition constant (Ki) is 0.35 nM at pH 5.7 and increases to 2.0 nM at pH 7.4 [1]. This contrasts with pepstatin, which has an IC50 of 1 µM (1000 nM) at pH 5.7 and 10 µM (10,000 nM) at pH 7.4 against human plasma renin, representing a difference of over three orders of magnitude [2]. Furthermore, binding kinetics show that the association rate is 10 times faster at pH 5.7 than at pH 7.4, while the dissociation rate remains unchanged [1].

Enzymology Binding Kinetics Renin Inhibitor

High Renin Selectivity at Physiological pH

A key differentiator is the pH-dependent selectivity profile. While many aspartic proteases bind the Nle-Sta-Ala-Sta motif at acidic pH, at the physiological pH of 7.4, the radiolabeled inhibitor [3H]SR42128 binds exclusively to human renin and shows no binding to other aspartic proteases such as cathepsin D, pepsin, or gastricsin [1]. This is a significant advantage over broader-spectrum inhibitors like pepstatin, which inhibit multiple aspartic proteases including cathepsin D and pepsin at a range of pH values.

Selectivity Off-Target Activity Aspartic Protease

Long-Acting In Vivo Efficacy in Primates

The in vivo relevance of the Nle-Sta-Ala-Sta pharmacophore is confirmed by studies with its derivative, SR 42128A. In conscious, sodium-depleted monkeys, a single intravenous dose of 3 or 10 mg/kg produced a dose-dependent and sustained decrease in blood pressure, with the effect remaining significant 3 hours post-administration, coinciding with complete inhibition of plasma renin activity (PRA) [1]. This contrasts with many in-class peptide inhibitors that lack validated in vivo efficacy or demonstrate short half-lives due to rapid clearance.

In Vivo Pharmacology Primate Model Cardiovascular

Equipotent Prodrug Development Potential

The core Nle-Sta-Ala-Sta sequence serves as a versatile scaffold for chemical modification. For instance, a diglyceride prodrug (1,3-dipalmitoyl-[Iva-Phe-Nle-Sta-Ala-Sta-acetyl]-glycerol) was synthesized and shown to retain full inhibitory potency against renin equivalent to the parent peptide following digestion by pancreatic lipase in vitro [1]. This demonstrates that the pharmacophore tolerates significant chemical derivatization without loss of activity, a key advantage over more rigid or sensitive inhibitors where such modifications abolish potency.

Prodrug Peptide Chemistry Oral Bioavailability

Conformational Stability Enables High-Affinity Binding

The conformational behavior of the Nle-Sta-Ala-Sta motif, as studied in the analog Boc-Phe-Nle-Sta-Ala-Sta-OMe by 1H NMR, reveals a stable extended backbone conformation in both DMSO and pyridine, with hydrophobic side chains projecting away from the peptide backbone [1]. This is highly similar to the conformation of pepstatin. However, this analysis also shows that minor modifications to the core (e.g., introducing a beta-branched residue) can lead to a 100-fold decrease in inhibitory potency due to unfavorable steric clashes, underscoring the precise structural requirements for high-affinity binding that are met by the Nle-Sta-Ala-Sta sequence [1].

Conformational Analysis NMR Spectroscopy Structure-Activity Relationship

Nle-Sta-Ala-Sta: Research & Industrial Applications


High-Precision Renin Enzymology & Binding Studies

This compound is optimally applied in quantitative enzymatic and binding studies where its low nanomolar Ki (0.35 nM at pH 5.7; 2.0 nM at pH 7.4) [1] and defined competitive inhibition mechanism are critical. It serves as a high-affinity standard for active-site titration of human renin, enabling accurate determination of enzyme concentration and kinetic parameters. Its pH-dependent binding profile (10-fold faster association at pH 5.7) also makes it a unique probe for investigating the effect of pH on renin's active-site conformation [1].

Selective Probing of the Renin-Angiotensin System

For ex vivo or cell-based assays investigating the renin-angiotensin system (RAS), the exceptional selectivity of the Nle-Sta-Ala-Sta pharmacophore is a decisive advantage. At physiological pH (7.4), it binds exclusively to human renin and not to other common aspartic proteases like cathepsin D, pepsin, or gastricsin [2]. This allows researchers to confidently attribute observed biological effects solely to renin inhibition, eliminating the confounding variable of off-target protease activity that is inherent to broader-spectrum inhibitors like pepstatin.

In Vivo Validation in Primate Hypertension Models

The proven in vivo efficacy and duration of action of compounds built on the Nle-Sta-Ala-Sta core make it an essential tool for preclinical studies in non-human primates. Its ability to produce a sustained, dose-dependent decrease in blood pressure and completely inhibit plasma renin activity (PRA) for at least 3 hours [3] validates its use in sophisticated physiological studies. This allows for the investigation of the RAS in conscious, behaving animals, bridging the gap between in vitro findings and potential therapeutic applications.

Scaffold for Advanced Chemical Tools & Prodrugs

In a medicinal chemistry or industrial research setting, the Nle-Sta-Ala-Sta motif is a proven and versatile starting point for creating tailored research tools. Its ability to tolerate significant chemical modification, as demonstrated by the synthesis of an equipotent diglyceride prodrug [4], allows for the development of derivatives with enhanced properties. This includes creating molecules with improved solubility, cell permeability, or oral bioavailability, as well as developing labeled probes (e.g., fluorescent or radiolabeled) for imaging or high-throughput screening assays.

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